molecular formula C13H10F3NO3 B11838456 1-Ethyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid

1-Ethyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11838456
M. Wt: 285.22 g/mol
InChI Key: GJWNJAAWTWYLPO-UHFFFAOYSA-N
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Description

1-Ethyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This particular compound is characterized by the presence of an ethyl group, a trifluoromethyl group, and a carboxylic acid functional group, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of 1-Ethyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an ethyl acetoacetate in the presence of a base.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Oxidation and carboxylation: The final steps include oxidation to introduce the keto group and carboxylation to form the carboxylic acid functional group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-Ethyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Similar compounds to 1-Ethyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid include other quinolone derivatives such as:

    Ciprofloxacin: A widely used antibiotic with a similar quinolone core.

    Levofloxacin: Another quinolone antibiotic with a broader spectrum of activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Compared to these compounds, this compound is unique due to its specific substituents, which may confer different pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C13H10F3NO3

Molecular Weight

285.22 g/mol

IUPAC Name

1-ethyl-4-oxo-6-(trifluoromethyl)quinoline-3-carboxylic acid

InChI

InChI=1S/C13H10F3NO3/c1-2-17-6-9(12(19)20)11(18)8-5-7(13(14,15)16)3-4-10(8)17/h3-6H,2H2,1H3,(H,19,20)

InChI Key

GJWNJAAWTWYLPO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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